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Compound of Interest

Compound Name:
2-Amino-4,6-dimethoxybenzoic

acid

Cat. No.: B049123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-4,6-dimethoxybenzoic acid (C₉H₁₁NO₄, Molecular Weight: 197.19 g/mol ).[1] Due to

the limited availability of direct experimental spectra for this specific compound in public

databases, this document presents a combination of predicted data and experimental data

from closely related structural analogs. This approach offers valuable insights for the

characterization and analysis of 2-Amino-4,6-dimethoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. While experimental spectra for 2-Amino-4,6-dimethoxybenzoic acid are not readily

available, predicted data and the analysis of similar compounds can provide a reliable

estimation of the expected chemical shifts.

¹H NMR (Proton NMR) Data
The proton NMR spectrum will reveal the number of different types of protons and their

neighboring environments.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Amino-4,6-dimethoxybenzoic acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H -COOH

~6.0 - 6.2 Doublet 1H Aromatic H (H-5)

~5.8 - 6.0 Doublet 1H Aromatic H (H-3)

~4.5 - 5.5 Singlet (broad) 2H -NH₂

~3.8 Singlet 3H -OCH₃ (C4)

~3.7 Singlet 3H -OCH₃ (C6)

Note: Predicted chemical shifts can vary based on the prediction algorithm and solvent.

¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Amino-4,6-dimethoxybenzoic acid

Chemical Shift (δ) ppm Assignment

~170 -COOH

~160 - 165 C4, C6

~150 C2

~100 C1

~90 - 95 C3, C5

~55 -OCH₃

Note: Predicted chemical shifts can vary based on the prediction algorithm and solvent.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Spectroscopy Data for 2-Amino-4,6-dimethoxybenzoic acid

Wavenumber (cm⁻¹) Description

~3400 - 3200 N-H stretch (Amino group)

~3300 - 2500 O-H stretch (Carboxylic acid)

~1700 - 1680 C=O stretch (Carboxylic acid)

~1620 - 1580
N-H bend (Amino group), C=C stretch

(Aromatic)

~1300 - 1000 C-O stretch (Ethers)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 2-Amino-4,6-dimethoxybenzoic acid

m/z Relative Intensity (%) Proposed Fragment

197 High [M]⁺ (Molecular Ion)

180 Moderate [M - NH₃]⁺

152 Moderate [M - COOH]⁺

137 Moderate [M - COOH - CH₃]⁺

Note: Fragmentation patterns are predicted and may vary depending on the ionization method.

Experimental Protocols
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The following are general experimental protocols for obtaining the spectroscopic data

discussed. These methods are standard for the analysis of solid organic compounds.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-Amino-4,6-dimethoxybenzoic acid is

dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition:

¹H NMR: A one-dimensional proton spectrum is acquired.

¹³C NMR: A one-dimensional carbon spectrum is acquired with proton decoupling.

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transform,

followed by phase and baseline correction. The chemical shifts are referenced to the residual

solvent peak.

IR Spectroscopy
Sample Preparation: A small amount of the solid sample is placed on the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty ATR crystal is collected, followed by

the spectrum of the sample over the range of 4000 to 400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate the final transmittance or absorbance spectrum.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas or liquid chromatography.
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Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) is commonly used to

generate ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer.

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Amino-4,6-dimethoxybenzoic acid.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 2-Amino-4,6-dimethoxybenzoic acid | C9H11NO4 | CID 11658456 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4,6-dimethoxybenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049123#spectroscopic-data-for-2-amino-4-6-
dimethoxybenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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